

Application Notes and Protocols for ASP6918 in the NCI-H1373 Cell Line

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **ASP6918**, a potent and selective covalent inhibitor of KRAS G12C, in experiments involving the NCI-H1373 human lung adenocarcinoma cell line. This cell line harbors the specific KRAS G12C mutation, making it a relevant model for studying the efficacy and mechanism of action of this targeted therapy.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, including non-small cell lung cancer. The G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK and PI3K-AKT-mTOR pathways. **ASP6918** is an investigational, orally active small molecule that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking the protein in its inactive, GDP-bound state. This targeted inhibition is designed to block oncogenic signaling and suppress tumor growth.

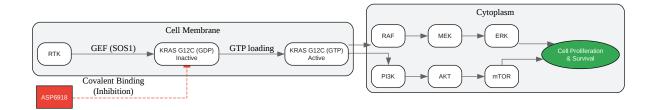
The NCI-H1373 cell line, derived from a 56-year-old male with adenocarcinoma of the lung, is characterized by an epithelial-like morphology and harbors the KRAS G12C mutation.[1] This makes it an ideal in vitro model for evaluating the cellular effects of KRAS G12C inhibitors like **ASP6918**.



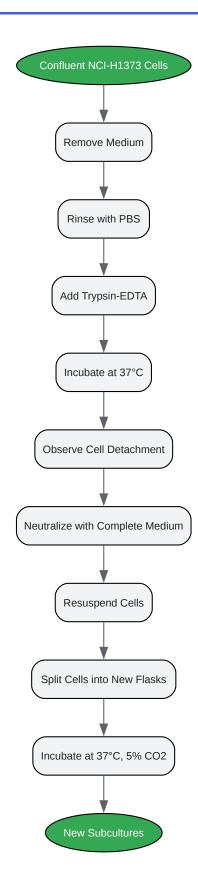
Mechanism of Action of ASP6918

ASP6918 functions as a covalent inhibitor of the KRAS G12C mutant protein. The underlying mechanism involves the acrylamide moiety of ASP6918 forming a covalent bond with the thiol group of the cysteine residue at position 12 of the KRAS protein. This binding occurs within the Switch-II pocket, which is accessible only when KRAS is in its inactive, GDP-bound state. By forming this irreversible bond, ASP6918 effectively traps KRAS G12C in an inactive conformation, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) and the subsequent exchange of GDP for GTP. This blockade of the nucleotide cycle inhibits the activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling cascades, leading to a reduction in cell proliferation and tumor growth.[2]

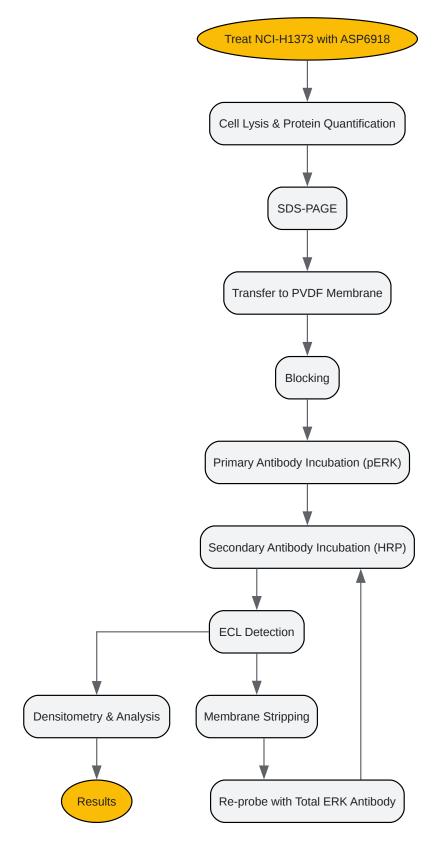












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